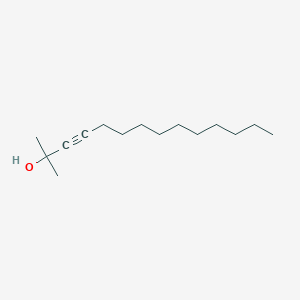
2-Methyltetradec-3-YN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyltetradec-3-YN-2-OL is an organic compound with the molecular formula C15H28O. It is a colorless liquid that belongs to the class of alkynyl alcohols. This compound is known for its unique structure, which includes a triple bond and a hydroxyl group on the same carbon atom. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyltetradec-3-YN-2-OL can be synthesized through several methods. One common method involves the condensation of acetylene with a suitable aldehyde or ketone in the presence of a base or a Lewis acid catalyst. For example, the reaction of acetylene with acetone in the presence of a base such as sodium hydroxide or a Lewis acid like aluminum chloride can yield this compound .
Industrial Production Methods
On an industrial scale, this compound is produced as an intermediate in the synthesis of terpenes and terpenoids. The production process typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyltetradec-3-YN-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts can reduce the triple bond.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Applications De Recherche Scientifique
2-Methyltetradec-3-YN-2-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyltetradec-3-YN-2-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in various chemical reactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-3-YN-2-OL: Another alkynyl alcohol with a similar structure but a shorter carbon chain.
2-Methylbut-3-EN-2-OL: A related compound with a double bond instead of a triple bond.
3-Methylbut-3-YN-2-OL: A positional isomer with the triple bond at a different location.
Uniqueness
2-Methyltetradec-3-YN-2-OL is unique due to its longer carbon chain, which can influence its physical and chemical properties. This compound’s structure allows it to participate in a wider range of chemical reactions compared to its shorter-chain analogs .
Propriétés
Numéro CAS |
63072-01-5 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
2-methyltetradec-3-yn-2-ol |
InChI |
InChI=1S/C15H28O/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h16H,4-12H2,1-3H3 |
Clé InChI |
BGIZXCPKWQDBTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC#CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)

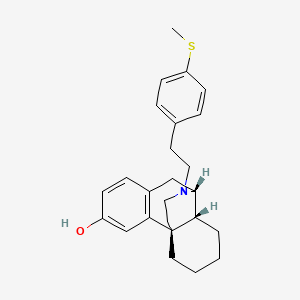
![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

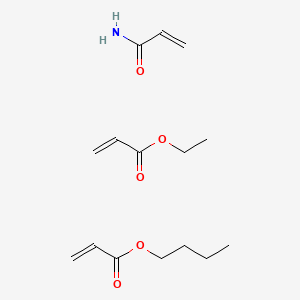
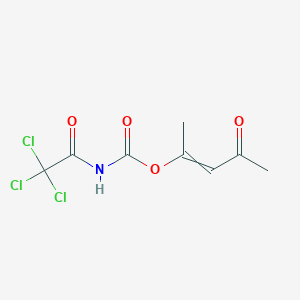
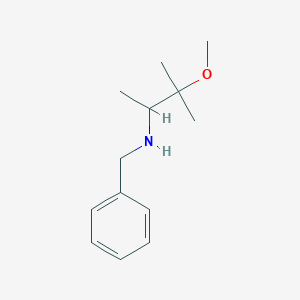
![2-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-7H-1-benzopyran-7-one](/img/structure/B14497126.png)
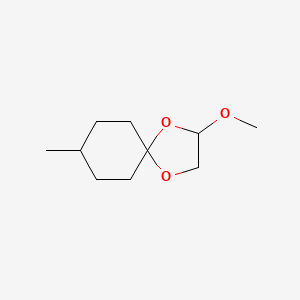
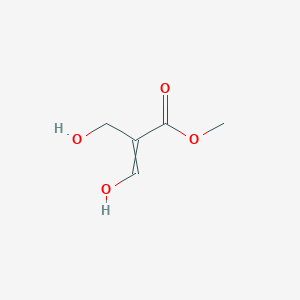
![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)
